molecular formula C16H18N2O3 B1395445 7-hydroxy-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide CAS No. 376378-13-1

7-hydroxy-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Cat. No. B1395445
M. Wt: 286.33 g/mol
InChI Key: FIIVHHIQKMMUBG-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a carboxamide, a pyridoquinoline, and a hydroxy group. These functional groups could potentially participate in various chemical reactions.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, compounds with similar structures are often synthesized through multi-step organic synthesis, involving reactions such as amide coupling, cyclization, and oxidation.



Molecular Structure Analysis

The molecular structure of a compound can often be predicted based on its functional groups and the rules of chemical bonding. This compound likely has a complex, multi-ring structure due to the presence of the pyridoquinoline group.



Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. The carboxamide and hydroxy groups are both reactive and could potentially participate in a variety of reactions.



Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can often be predicted based on the compound’s structure and functional groups. However, for a specific compound like this, experimental data would be needed for accurate information.


Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more information, it’s impossible to provide accurate safety information.


Future Directions

The future directions for research on this compound would depend on its intended use and how much is currently known about it. Potential directions could include studying its reactivity, investigating its potential uses, or developing new synthesis methods.


properties

IUPAC Name

4-hydroxy-2-oxo-N-propyl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-8-17-15(20)12-14(19)11-7-3-5-10-6-4-9-18(13(10)11)16(12)21/h3,5,7,19H,2,4,6,8-9H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIVHHIQKMMUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323454
Record name 4-hydroxy-2-oxo-N-propyl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-hydroxy-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

CAS RN

376378-13-1
Record name 4-hydroxy-2-oxo-N-propyl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-hydroxy-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
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7-hydroxy-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Reactant of Route 3
7-hydroxy-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Reactant of Route 4
Reactant of Route 4
7-hydroxy-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Reactant of Route 5
7-hydroxy-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Reactant of Route 6
Reactant of Route 6
7-hydroxy-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

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